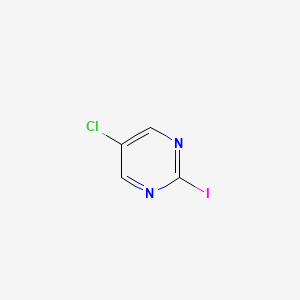

5-Chloro-2-iodopyrimidine

Beschreibung

Significance and Role as a Core Synthetic Intermediate in Research

The primary significance of 5-chloro-2-iodopyrimidine lies in its role as a versatile building block in the synthesis of a wide array of chemical compounds. guidechem.com The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a key feature that chemists exploit. The iodine atom is more susceptible to displacement and participation in cross-coupling reactions, such as Suzuki and Sonogashira couplings, due to its lower bond dissociation energy compared to the chlorine atom. This allows for the sequential and regioselective introduction of various functional groups, a critical aspect in the efficient synthesis of complex target molecules.

This compound serves as a pivotal intermediate in the development of pharmaceuticals and agrochemicals. chemicalbook.comchemimpex.comguidechem.com In medicinal chemistry, it is instrumental in the synthesis of kinase inhibitors, antiviral agents, and other biologically active molecules. chemicalbook.com For instance, it has been utilized in the synthesis of G-protein-coupled receptor 119 (GPR119) agonists, which are being investigated as potential treatments for type 2 diabetes. acs.orgacs.org The pyrimidine (B1678525) core is a common scaffold in many bioactive compounds, and the specific halogenation pattern of this compound provides a convenient entry point for creating libraries of novel drug candidates. In the agrochemical sector, it is used in the formulation of pesticides and herbicides. chemimpex.comguidechem.com

Historical Context and Emergence in Organic Synthesis

While the broader field of pyrimidine chemistry has a long history, the specific compound this compound is a more recent addition to the synthetic chemist's toolbox. It was reportedly discovered in 2006. chemicalbook.com The development of halogenated pyrimidines as synthetic intermediates gained significant traction in the late 20th century with the advent of palladium-catalyzed cross-coupling reactions. These powerful bond-forming reactions revolutionized the way complex organic molecules, particularly those containing heterocyclic rings like pyrimidine, were synthesized.

The ability to selectively functionalize different positions on the pyrimidine ring is crucial for structure-activity relationship (SAR) studies in drug discovery. The emergence of compounds like 5-bromo-2-iodopyrimidine (B48921) and subsequently this compound provided researchers with new tools to create diverse molecular architectures. For example, a method for the synthesis of this compound involves the treatment of dichloropyrimidine with hydroiodic acid. chemicalbook.com The strategic placement of two different halogens on the pyrimidine ring opened up new avenues for sequential and orthogonal synthetic strategies.

Current Research Landscape and Future Trajectories

The current research landscape for this compound is vibrant and expanding, largely driven by its utility in drug discovery and materials science. Researchers continue to explore its reactivity in various chemical transformations to synthesize novel compounds with desired properties.

One significant area of ongoing research is its application in the development of targeted therapies. For example, it has been a key component in the synthesis of BMS-903452, an antidiabetic clinical candidate targeting GPR119. acs.org The synthesis of this complex molecule involved coupling this compound with a piperidine (B6355638) derivative. acs.org

Future research is likely to focus on several key areas:

Development of Novel Catalytic Systems: Exploring new and more efficient catalytic methods for the selective functionalization of this compound will continue to be a priority. This includes the development of "green" and sustainable synthetic protocols.

Expansion of Applications in Medicinal Chemistry: The compound's role as a scaffold for new therapeutic agents is expected to grow. Researchers will likely utilize it to synthesize inhibitors for a wider range of biological targets, including those involved in cancer and infectious diseases. smolecule.com

Materials Science: The unique electronic properties of halogenated heterocycles make them interesting candidates for applications in materials science, such as in the creation of organic light-emitting diodes (OLEDs) and other electronic materials. The potential of this compound and its derivatives in this field is an emerging area of investigation. chemimpex.com

Interactive Data Tables

Below are interactive tables summarizing key information about this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H2ClIN2 | nih.gov |

| Molecular Weight | 240.43 g/mol | nih.gov |

| Appearance | White to off-white solid/powder | guidechem.comfishersci.nl |

| CAS Number | 874676-81-0 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Solubility | Sparingly soluble in water | guidechem.comfishersci.nl |

| Melting Point | Not explicitly stated | |

| Boiling Point | Not explicitly stated | |

| Density | Not explicitly stated |

Table 2: Key Research Applications of this compound

| Application Area | Specific Use | Reference |

| Pharmaceuticals | Synthesis of GPR119 agonists (antidiabetic agents) | acs.orgacs.org |

| Building block for kinase inhibitors and antiviral agents | chemicalbook.com | |

| Agrochemicals | Intermediate for pesticides and herbicides | chemimpex.comguidechem.com |

| Organic Synthesis | Versatile intermediate for creating complex molecules | guidechem.comfishersci.nl |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-1-7-4(6)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDLBDLGVMLSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652315 | |

| Record name | 5-Chloro-2-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874676-81-0 | |

| Record name | 5-Chloro-2-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies

Established Synthetic Routes to 5-Chloro-2-iodopyrimidine

The synthesis of this compound can be achieved through several established routes, primarily involving the modification of pre-existing pyrimidine (B1678525) structures. These methods often rely on halogenation or derivatization of suitable pyrimidine precursors.

A common strategy for synthesizing this compound involves direct halogenation of a pyrimidine derivative. One documented method starts with a dichloropyrimidine, treating it with hydroiodic acid. In a typical procedure, dichloropyrimidine is added to 57% hydroiodic acid (HI) at a cooled temperature of 0°C. chemicalbook.com The resulting suspension is then neutralized with a potassium carbonate solution to yield this compound as a solid product. chemicalbook.com

Another established route begins with 5-iodopyrimidin-2-amine. chemicalbook.com This precursor undergoes a Sandmeyer-type reaction. The amine is dissolved in acetonitrile, to which copper(II) chloride and an alkyl nitrite (B80452), such as tert-butyl nitrite or tributyl nitrite, are added. chemicalbook.com The reaction mixture is heated, typically around 60-70°C, for several hours to facilitate the conversion. chemicalbook.com Following the reaction, the product is isolated and purified. chemicalbook.com A similar method involves suspending 5-iodopyrimidin-2-amine in concentrated hydrochloric acid and treating it with sodium nitrite to achieve the transformation, albeit with a lower reported yield of 28%.

The following table summarizes these halogenation strategies.

| Starting Material | Reagents | Key Conditions | Product | Reported Yield |

| Dichloropyrimidine | 57% Hydroiodic Acid (HI), Potassium Carbonate (K2CO3) | 0°C, then neutralization | This compound | Not specified |

| 5-Iodopyrimidin-2-amine | Copper(II) chloride, tert-butyl nitrite, Acetonitrile | Heated to 60°C for 5-6 hours | 2-Chloro-5-iodopyrimidine (B183918) | 31% |

| 5-Iodopyrimidin-2-amine | Copper(II) chloride, Tributyl nitrite, Acetonitrile | Heated to 70°C for 5-6 hours | 2-Chloro-5-iodopyrimidine | Not specified chemicalbook.com |

| 5-Iodopyrimidin-2-amine | Sodium nitrite, Concentrated HCl | 25–30°C, aqueous system | 2-Chloro-5-iodopyrimidine | 28% |

Note: Data sourced from referenced materials.

Sequential derivatization allows for the introduction of various functional groups onto a pyrimidine core in a controlled, stepwise manner. While not always used for the de novo synthesis of the pyrimidine ring itself, this strategy is crucial for modifying existing pyrimidines to achieve the desired substitution pattern found in this compound and related structures. acs.orgnih.gov For instance, starting with a simple pyrimidine like 2-bromopyrimidine, successive and regioselective reactions can functionalize all positions on the ring. acs.orgthieme-connect.de

The process might involve an initial halogenation, followed by substitutions or cross-coupling reactions at different positions. For example, the synthesis of an sPLA2 inhibitor involved the iodination of a dichloropyrimidine to create an iodopyrimidine derivative. acs.org This was followed by a selective substitution of one chlorine atom with an amine, and then a Sonogashira cross-coupling at the iodo-position. acs.org This step-by-step approach highlights the ability to build molecular complexity on the pyrimidine scaffold, where the order of reactions is critical to achieving the target molecule. acs.org

Advanced Synthetic Transformations and Innovations

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for creating specifically substituted pyrimidines.

Regioselective functionalization is key to efficiently synthesizing complex pyrimidine derivatives. A significant advancement in this area is the use of hindered magnesium bases like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride). acs.orgnih.gov This reagent allows for the selective deprotonation (magnesiation) of the pyrimidine ring at specific positions, which can then be trapped by various electrophiles to introduce a wide range of functional groups. acs.orgnih.gov

This technique has proven effective for the functionalization of all positions of a pyrimidine unit, starting from simple precursors. acs.org The choice of reagents and reaction conditions can direct the functionalization to a specific carbon atom (C2, C4, C5, or C6), overcoming challenges associated with the electrophilic nature of the pyrimidine ring which often leads to undesired side reactions with other organometallic reagents. acs.orgthieme-connect.com The use of TMP-magnesium and zinc bases in combination with BF3·OEt2 has also been shown to enable selective C-2 metalation of pyrimidines. thieme-connect.com

Catalysis, particularly using transition metals, offers powerful tools for pyrimidine synthesis and functionalization.

Copper-mediated reactions are notable in the synthesis of halogenated pyrimidines. chemicalbook.com As mentioned previously, the conversion of 5-iodopyrimidin-2-amine to 2-chloro-5-iodopyrimidine is facilitated by the use of copper(II) chloride. chemicalbook.com This reaction is a prime example of a copper-mediated deaminative halogenation.

In a broader context, copper catalysis is employed for various transformations on the pyrimidine ring. Copper-catalyzed C-N bond-forming reactions have been used to synthesize substituted pyrimidines. rsc.org Furthermore, copper-mediated sulfanylation and selanylation reactions of 5-iodopyrimidine (B189635) nucleosides with diaryldisulfides or -diselenides have been developed. researchgate.net These reactions demonstrate the versatility of copper catalysts in forming carbon-heteroatom bonds at the 5-position of the pyrimidine ring, a key structural feature of the target compound's precursors. researchgate.net

The table below details a specific copper-mediated reaction for a related synthesis.

| Starting Material | Catalyst/Reagent | Ligand | Base | Solvent | Conditions | Product | Yield |

| 2-Halopyridine | CuI (20 mol%) | Mephos (30 mol%) | KHCO3 | DMF | 130 °C, 48 h | Pyrido[1,2-a]pyrimidin-4-one | Good rsc.org |

Note: This table illustrates a representative copper-catalyzed reaction involving a pyridine, which is structurally related to pyrimidine, to form a fused pyrimidinone system. Data sourced from reference rsc.org.

Catalytic Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling Reactionsresearchgate.netresearchgate.net

The dual halogen nature of this compound, featuring both a chlorine and an iodine atom on the pyrimidine ring, makes it a versatile substrate for palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies between the C-I and C-Cl bonds allows for chemoselective functionalization. The carbon-iodine bond is considerably weaker and therefore more reactive, enabling selective coupling reactions at the 2-position while leaving the C-Cl bond at the 5-position intact for subsequent transformations. This reactivity hierarchy is fundamental to its utility in building complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl groups selectively at the 2-position. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base to couple the pyrimidine with an organoboron compound, like an arylboronic acid. nih.govrsc.org

The site-selectivity of the Suzuki coupling is influenced by the nature of the halogen. The greater reactivity of the C-I bond compared to the C-Cl bond directs the initial coupling to the 2-position of the pyrimidine ring. nih.gov This principle is illustrated in the reaction of dihalogenated heteroarenes where the carbon-iodine bond consistently undergoes oxidative addition to the palladium(0) catalyst faster than the carbon-chlorine bond. rsc.org For instance, the reaction of 2-chloro-5-iodopyridine (B1352245) with phenylboronic acid dimethyl ester proceeds via Suzuki coupling. sigmaaldrich.cnchemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref |

| 5-Bromo-2-chloropyridine | Aryl boronic acid | Not specified | C5-coupled product | nih.gov |

| 2-Bromo-3-iodopyridine | Aryl boronic acid | Not specified | C3-coupled product | nih.gov |

| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄/Na₂CO₃ | C3-substituted product | rsc.org |

This table showcases examples of Suzuki coupling selectivity based on the halogen's position and type on various heterocyclic rings.

The Negishi cross-coupling reaction provides an alternative and powerful method for C-C bond formation by coupling organic halides with organozinc reagents, catalyzed by nickel or palladium complexes. wikipedia.org This reaction is noted for its high functional group tolerance and generally high yields. wikipedia.org

For halogenated pyrimidines, the Negishi coupling offers a robust strategy for introducing a variety of organic substituents. acs.org The synthesis of 2-chloro-5-(2-pyridyl)pyrimidine, a phosphodiesterase type 5 (PDE-V) inhibitor, is a notable application. This synthesis is achieved through a palladium-catalyzed cross-coupling of this compound with 2-pyridylzinc chloride, resulting in yields between 60-70% and purity exceeding 95%.

A general protocol for Negishi coupling involves the reaction of an aryl halide with an organozinc reagent in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.com The reaction conditions are typically mild, often at or slightly above room temperature, to prevent the degradation of the organozinc compound. mdpi.com The chemoselectivity observed in Suzuki couplings also applies here, with the more reactive C-I bond at the 2-position of this compound being the primary site of reaction. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Ref |

| 2,4-Dichloropyrimidine | Organozinc reagent | Pd(PPh₃)₄ | 4-substituted-2-chloropyrimidine | Not specified | acs.org |

| 5-Iodo-pyrimidine Nucleosides | Fluorinated alkylzinc reagents | Pd(Pt-Bu₃)₂ | 5-Fluoroalkylated pyrimidine nucleosides | Modest | nih.gov |

| Aryl Bromides | Alkylzinc chlorides | [Pd(CH₃CN)₂Cl₂] / Ligand 15 | Aryl-alkyl coupled product | Not specified | nih.gov |

This table illustrates the versatility of the Negishi coupling for different halogenated pyrimidines and organozinc reagents.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is particularly useful for the vinylation of aryl and heteroaryl halides. nih.gov

Microwave irradiation has been shown to be beneficial in Heck reactions, often leading to shorter reaction times and improved yields, even for less reactive aryl chlorides. mdpi.com

| Aryl Halide | Alkene | Catalyst | Base | Product | Ref |

| Aryl iodides/bromides | Terminal olefins | Pd(OAc)₂ | Not specified (on alumina) | Trans-alkenylated aryl | mdpi.com |

| 3-Bromoquinolin-2(1H)-one derivatives | Ethyl acrylate | Pd(PPh₃)₄ | Triethylamine | 4-Aryl-3-alkenyl-substituted quinolin-2(1H)-ones | mdpi.com |

| Iodobenzene | Eugenol/Estragole | Pd(OAc)₂ | K₂CO₃ | Arylated eugenol/estragole | nih.gov |

This table provides examples of Heck coupling reactions with various aryl halides and alkenes.

Optimization of Reaction Conditions for Yield and Purityresearchgate.netbenchchem.comsigmaaldrich.cn

Optimizing reaction conditions is crucial for maximizing the yield and purity of products derived from this compound. Key variables include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence catalyst activity and selectivity. For instance, in aminocarbonylation reactions of aryl iodides, screening various phosphine (B1218219) ligands like PPh₃, DPEphos, and Xantphos revealed that different ligands are optimal for different substrates. nih.gov For the reaction between 4-iodotoluene (B166478) and benzamidine, PPh₃ provided the highest yield, while for other amidine nucleophiles, DPEphos was superior. nih.gov

Solvent choice is also critical. In a study on the synthesis of aryl iodides from arylhydrazines, DMSO was found to be the most effective solvent compared to DMF, DMA, and others. acs.org Temperature is another key parameter; the same study found that 60 °C was the optimal temperature, with both lower and higher temperatures resulting in reduced yields. acs.org

For the synthesis of 2-chloro-5-aminopyrimidine from 2,4-dichloro-5-nitropyrimidine, optimization of the reduction and dechlorination steps was critical. Using zinc powder and ammonium (B1175870) chloride in water at 90 °C for 12-15 hours led to a good yield of the target compound. google.com

The following table summarizes the optimization of a palladium-catalyzed aminocarbonylation reaction:

| Entry | Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | NMR Yield (%) |

| 1 | 5% Pd(OAc)₂ | None | DMA | 100 | 4 | 61 |

| 2 | 5% Pd(OAc)₂ | None | DMF | 100 | 4 | 74 |

| 3 | 5% Pd(OAc)₂ | None | DMSO | 100 | 4 | 12 |

| 4 | 5% Pd(OAc)₂ | PPh₃ | DMF | 100 | 4 | 92 |

| 5 | 5% Pd(PPh₃)₄ | None | DMF | 100 | 4 | 91 |

| 9 | 5% Pd(OAc)₂ | PPh₃ | DMF | 80 | 2 | 87 |

This table is adapted from a study optimizing acyl amidine synthesis and demonstrates the impact of solvent, ligand, temperature, and time on reaction yield. nih.gov

Synthesis of Analogs and Related Halogenated Pyrimidines for Comparative Studiesresearchgate.netnih.govbenchchem.com

The synthesis of analogs of this compound and other halogenated pyrimidines is essential for comparative studies, such as in structure-activity relationship (SAR) investigations for medicinal chemistry. researchgate.net These analogs often involve varying the halogen substituents or introducing other functional groups onto the pyrimidine ring.

One common strategy is the synthesis of dihalo- and polyhalo-pyrimidines which can then undergo site-selective cross-coupling reactions. For example, 2,5-dichloropyrimidine (B52856) has been used in palladium-catalyzed cross-coupling reactions, where ligand-free conditions were found to promote unprecedented C5-selectivity, in contrast to the more typical C2 or C4 reactivity. nih.gov This allows for the creation of a different set of isomers for comparative biological evaluation.

The synthesis of various halogenated pyrimidines often starts from commercially available precursors like 2,4,6-trichloropyrimidine. researchgate.net Through sequential nucleophilic substitution or cross-coupling reactions, a diverse library of analogs can be generated. For instance, 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine serves as a key intermediate for synthesizing new analogs via Sonogashira coupling for evaluation as dihydrofolate reductase (DHFR) inhibitors. researchgate.net

The following table lists some related halogenated pyrimidines and their potential applications, highlighting the structural diversity available for comparative studies.

| Compound Name | Key Structural Features | Potential Applications/Reactivity | Ref |

| 2,4-Dichloro-5-iodopyrimidine | Additional Cl at 4-position | Enhanced electrophilicity; potential for sequential substitutions | |

| 2,5-Dichloropyrimidine | Two Cl atoms at C2 and C5 | C5-selective cross-coupling under ligand-free conditions | nih.gov |

| 5-Bromo-2-iodopyrimidine (B48921) | Br at C5, I at C2 | Versatile intermediate for convergent syntheses via cross-coupling | |

| 2-Chloro-5-fluoropyrimidine | F at C5, Cl at C2 | Analog for SAR studies | chemicalbook.com |

| 2,4,6-Trichloropyrimidine | Three Cl atoms | Precursor for a wide range of substituted pyrimidine analogs | researchgate.net |

This table presents a selection of halogenated pyrimidine analogs used for creating diverse chemical libraries for comparative analysis.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 5-Chloro-2-iodopyrimidine. The reactivity of the halogen substituents is dictated by their position on the pyrimidine (B1678525) ring. Halogens at the 2- and 4-positions are significantly more activated towards nucleophilic displacement than those at the 5-position due to the stabilizing effect of the adjacent nitrogen atoms on the Meisenheimer intermediate. Consequently, the iodine atom at the C-2 position is the primary site of nucleophilic attack, while the chlorine atom at the C-5 position is comparatively inert under typical SNAr conditions. dur.ac.uk

This compound readily reacts with oxygen-based nucleophiles, such as phenols, at the more reactive C-2 position. For instance, the reaction with 2-fluorophenol (B130384) in the presence of a base like potassium carbonate proceeds via displacement of the iodide, yielding the corresponding 2-phenoxy-5-chloropyrimidine derivative. chemicalbook.com This selectivity highlights the greater lability of the C-I bond at the activated 2-position compared to the C-Cl bond at the 5-position.

Detailed studies on related halopyrimidines confirm this reactivity pattern. The chlorine atom at the 5-position can be substituted by nucleophiles like alkoxides, but this generally requires more forcing conditions than the substitution at the 2- or 4-positions. smolecule.com

Table 1: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile | Reagents/Conditions | Product | Reference |

|---|

The reaction with sulfur nucleophiles also demonstrates the preferential substitution at the C-2 position. An efficient method for creating C-S bonds involves reacting 2-chloro-5-iodopyrimidine (B183918) with potassium xanthates in the presence of iodine, which affords the corresponding 2-thioether product in high yield by selectively displacing the iodine atom. mdpi.com In this reaction, the activities of the halogen atoms are highly dependent on their position on the pyrimidine ring, with the C-2 iodide being significantly more reactive. mdpi.com

Copper-catalyzed couplings also provide a route to sulfur-substituted pyrimidines. The reaction of this compound with thiolane-3-thiol, catalyzed by copper(I) thiophene-2-carboxylate (B1233283) (CuTC), forms the C–S bond at the 2-position under mild conditions. smolecule.com

Table 2: Reaction of this compound with Sulfur Nucleophiles

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Potassium ethyl xanthate | I₂, DMF, 150°C, 36 hr | 5-Chloro-2-(ethylthio)pyrimidine | 92% | mdpi.com |

Nitrogen nucleophiles, such as amines, readily displace the iodide at the C-2 position of this compound. In a synthetic application, it was coupled with a piperidine (B6355638) hydrochloride salt using diisopropylethylamine in dimethylformamide to yield the corresponding 2-(piperidin-1-yl)pyrimidine (B1626217) derivative. acs.org Similarly, the reaction of the related 2-chloro-5-iodopyrimidine with morpholine (B109124) results in the substitution of the halogen at the 2-position, demonstrating the activation of this site towards amine nucleophiles. chemicalbook.com Kinetic studies on the reaction of 2-chloro-5-substituted pyrimidines with piperidine provide quantitative data on this enhanced reactivity. shu.ac.uk

Table 3: Reaction of this compound with Nitrogen Nucleophiles

| Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Piperidine derivative | Diisopropylethylamine, Dimethylformamide | 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one | acs.org |

Electrophilic Aromatic Substitution Pathways

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the electron-withdrawing inductive effects of the chlorine and iodine substituents. As a result, the this compound ring system is highly deactivated towards electrophilic aromatic substitution. Such reactions are generally not observed as the ring is not sufficiently nucleophilic to react with common electrophiles.

Metal-Mediated and Organometallic Reactions (beyond direct synthesis)

This compound is an excellent substrate for a variety of metal-mediated cross-coupling reactions. These reactions capitalize on the differential reactivity of the carbon-halogen bonds, allowing for selective functionalization.

The activation of carbon-halogen bonds by transition metal catalysts, typically those based on palladium, is a cornerstone of modern organic synthesis. In this compound, the C-I bond is significantly weaker and more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)) than the stronger C-Cl bond. This difference in reactivity allows for highly regioselective cross-coupling reactions to occur exclusively at the 2-position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds between this compound and various boronic acids. The reaction proceeds with high selectivity, with the phenyl group from phenylboronic acid displacing the iodine atom to furnish 5-chloro-2-phenylpyrimidine. vulcanchem.com This selectivity is a common feature for dihalopyrimidines where a more reactive halogen (like iodine or bromine) is present alongside a less reactive one (like chlorine). nih.gov

Table 4: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst/Reagents | Product | Reference |

|---|

Sonogashira Coupling: The palladium and copper co-catalyzed Sonogashira coupling enables the formation of a C-C bond between this compound and terminal alkynes. Studies on the related 2-chloro-5-iodopyridine (B1352245) show that the reaction with phenylacetylene (B144264) occurs selectively at the C-I bond to yield the corresponding 5-alkynylpyridine. nih.govresearchgate.net When an excess of the alkyne is used, subsequent coupling at the chloro position can sometimes be achieved, but the initial, highly selective reaction at the iodine site is the predominant pathway. nih.gov This methodology provides a direct route to alkynyl-substituted pyrimidines.

Table 5: Sonogashira Coupling of Halo-pyrimidines/pyridines

| Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |

|---|

Buchwald-Hartwig Amination: This palladium-catalyzed amination reaction also exploits the higher reactivity of the C-I bond. While direct examples on this compound are specific to synthetic routes, extensive research on similar 2-chloro-5-iodopyridines and 5-bromo-2-chloropyridines demonstrates excellent regioselectivity. acs.orgthieme-connect.comresearchgate.net The amination occurs preferentially at the position bearing the heavier halogen (iodine or bromine), leaving the chlorine atom intact for potential subsequent transformations. researchgate.net

Formation of Pyrimidine Derivatives with Tailored Properties

This compound serves as a versatile and crucial building block in the field of organic synthesis, particularly for the creation of complex molecules with specific applications in medicinal chemistry. smolecule.com The distinct reactivity of its two halogen substituents—the iodine at the 2-position and the chlorine at the 5-position—allows for a range of selective chemical modifications. The iodine atom is particularly amenable to participation in transition metal-catalyzed reactions such as Suzuki and Ullmann couplings, while the chlorine atom is a prime site for nucleophilic aromatic substitution (SNAr) reactions.

This dual reactivity makes this compound a valuable precursor for synthesizing a variety of pyrimidine derivatives. For instance, it is employed in nickel-catalyzed asymmetric reductive cross-couplings to produce enantiomerically enriched heterocyclic compounds, which are of significant interest in pharmaceutical development. caltech.edu

A notable application is in the synthesis of potential antidiabetic drugs. Research has demonstrated the coupling of this compound with piperidine derivatives to create compounds that target G-protein-coupled receptor 119 (GPR119), a key player in glucose-dependent insulin (B600854) release. acs.orgacs.org

Furthermore, this compound is instrumental in developing agents with antimicrobial properties. It is a key starting material for the synthesis of 4-substituted-5-iodo-2-benzylthiopyrimidines, which have shown promising antimicrobial activity. nih.govresearchgate.net The strategic functionalization of the pyrimidine core allows for the fine-tuning of the biological activity of the resulting molecules.

The versatility of this compound is also highlighted in copper-catalyzed coupling reactions. For example, a copper(I) thiophene-2-carboxylate (CuTC) catalyst facilitates the coupling of this compound with thiolane-3-thiol, leading to the formation of a carbon-sulfur bond at the 2-position of the pyrimidine ring. smolecule.com This method is advantageous as it proceeds under mild conditions and avoids the use of harsh bases. smolecule.com

The following table summarizes various pyrimidine derivatives synthesized from this compound and their intended properties:

| Derivative Class | Synthetic Method | Key Reagents | Tailored Property/Application |

| Enantiomerically Enriched Heterocycles | Nickel-catalyzed asymmetric reductive cross-coupling | Nickel catalyst, Chiral ligands | Chiral pharmaceuticals caltech.edu |

| GPR119 Agonists | Nucleophilic substitution / Coupling | Piperidine derivatives, Diisopropylethylamine | Antidiabetic agents acs.orgacs.org |

| 4-Substituted-5-iodo-2-benzylthiopyrimidines | Multi-step synthesis involving chlorination and nucleophilic substitution | POCl₃, Substituted amines, Hydrazine hydrate | Antimicrobial agents nih.govresearchgate.net |

| 2-Thioether Pyrimidines | Copper-mediated Ullmann-type coupling | Thiolane-3-thiol, CuTC | Synthesis of sulfur-containing heterocycles smolecule.com |

Mechanistic Investigations of Reaction Kinetics and Selectivity

The reactivity and selectivity of this compound in various chemical transformations are governed by the electronic properties of the pyrimidine ring and its substituents. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, compounded by the inductive effect of the 5-chloro substituent, renders the carbon atoms, particularly at the 2-, 4-, and 6-positions, electron-deficient and thus susceptible to nucleophilic attack. smolecule.comsemanticscholar.org

Mechanistic studies of copper-mediated Ullmann-type couplings have suggested the involvement of a single-electron transfer (SET) process. In this mechanism, the copper catalyst facilitates the generation of a thiyl radical from the thiol reactant, which then attacks the pyrimidine ring. smolecule.com

In the context of nickel-catalyzed reductive cross-couplings, it is hypothesized that the aryl group of the pyrimidine plays a role in stabilizing a radical intermediate, which is a key step in the catalytic cycle. caltech.edu The reaction conditions, however, must be carefully controlled to avoid side reactions. For example, excessive heating or high concentrations of reactants can lead to the formation of byproducts through dechlorination or dimerization.

The degradation kinetics of derivatives of this compound have also been investigated. For instance, 5-Chloro-2-(thiolan-3-yloxy)pyrimidine exhibits pH-dependent degradation that follows first-order reaction kinetics. smolecule.com Under acidic conditions, the degradation rate is enhanced due to the protonation of the pyrimidine nitrogen atoms, which increases the electrophilicity of the ring. smolecule.com Conversely, the chlorine substituent at the 5-position provides a degree of electronic stabilization to the ring. smolecule.com

Selectivity is a critical aspect of the reactivity of this compound and related compounds. In reactions with nucleophiles like alkoxides, the position of substitution can be highly selective. Generally, a halogen at the 4-position of a pyrimidine ring is more readily displaced than one at the 2-position. thieme-connect.de However, the specific reaction conditions and the nature of the catalyst can alter this reactivity order. In certain palladium-catalyzed reactions, a 2-chloro substituent has been shown to be more reactive than an aryl bromide, which is contrary to the expected reactivity for oxidative addition. acs.org

The table below outlines key mechanistic aspects of reactions involving this compound:

| Reaction Type | Key Mechanistic Feature | Influencing Factors | Outcome/Selectivity |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient pyrimidine ring | Electron-withdrawing effect of the 5-chloro substituent | Favors attack at the 2- and 4-positions smolecule.com |

| Copper-mediated Ullmann Coupling | Single-Electron Transfer (SET) | Copper catalyst | Formation of a thiyl radical intermediate smolecule.com |

| Nickel-catalyzed Reductive Cross-Coupling | Radical intermediate stabilization | Aryl group of the pyrimidine | Enables cross-selective coupling caltech.edu |

| pH-Dependent Degradation | Protonation of ring nitrogens | pH of the medium | Accelerated degradation in acidic conditions smolecule.com |

| Reaction Selectivity | Relative lability of halogens | Catalyst, Nucleophile, Reaction conditions | Can achieve selective substitution at different positions thieme-connect.deacs.org |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Pharmaceutical Intermediate and Building Block

5-Chloro-2-iodopyrimidine is widely recognized as a crucial intermediate for the synthesis of various pharmaceutical compounds. guidechem.comfishersci.nlfishersci.pt Its utility stems from the differential reactivity of the carbon-iodine and carbon-chlorine bonds, which enables chemists to introduce different functional groups in a controlled manner. This characteristic is paramount in creating diverse libraries of compounds for drug screening and in the precise assembly of a final drug candidate. The pyrimidine (B1678525) core itself is a common scaffold in many biologically active molecules, further enhancing the importance of this particular building block. guidechem.commdpi.com

The compound's role extends to various sectors of chemical synthesis, including the agrochemical industry, but its most significant impact is in medicinal chemistry. guidechem.comchemicalbook.com It serves as a foundational element for creating molecules with specific pharmacological properties, driving innovation in the development of new drug candidates. guidechem.comchemimpex.com

Synthesis of Biologically Active Molecules and Drug Candidates

The application of this compound as a synthetic building block has led to the discovery and development of numerous compounds with significant therapeutic potential across several disease areas.

Kinase inhibitors are a major class of targeted cancer therapies, and this compound has proven to be a valuable starting material in their synthesis. chemicalbook.com The pyrimidine structure can mimic the purine (B94841) core of ATP, the natural substrate for kinases. By elaborately decorating the pyrimidine ring, which is made possible by the reactive sites on this compound, potent and selective kinase inhibitors can be developed. For instance, it has been used in the synthesis of precursors for various kinase inhibitors.

Pyrimidine derivatives have long been a cornerstone of antiviral drug development. This compound is utilized in the synthesis of novel antiviral agents, including those targeting viruses such as the herpes family. chemicalbook.comgoogle.com The ability to functionalize the pyrimidine ring at two positions allows for the creation of molecules that can effectively interact with viral enzymes or other critical components of the viral life cycle. Research has shown that 5-iodo substituted pyrimidine analogs are known for their antiviral activity. nih.gov

Beyond kinase inhibitors, this compound is a key intermediate in the synthesis of a broader range of anti-cancer and anti-inflammatory drugs. chemimpex.com Its derivatives have been explored for their cytotoxic effects against various cancer cell lines. nih.govmdpi.comgoogle.com For example, it has been used in the synthesis of N-benzoyl urea (B33335) compounds which have shown antitumorous properties. chemicalbook.com The development of compounds that can modulate inflammatory pathways is another significant application. chemimpex.com

Phosphodiesterase type 5 (PDE5) is a well-established drug target, primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. nih.govmdpi.com this compound, or its isomer 2-chloro-5-iodopyrimidine (B183918), serves as a crucial intermediate in the synthesis of selective PDE5 inhibitors. For instance, a palladium-catalyzed cross-coupling reaction between 2-chloro-5-iodopyrimidine and 2-pyridylzinc chloride has been used to produce 2-chloro-5-(2-pyridyl)pyrimidine, a key precursor for a selective PDE-V inhibitor, with high yields and purity. chemicalbook.com

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2). frontiersin.orgrsc.org Inhibiting mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. rsc.orgnih.gov 2-Chloro-5-iodopyrimidine has been utilized as an intermediate in the synthesis of mPGES-1 inhibitors. chemicalbook.com One synthetic route involves the reaction of 2-chloro-5-iodopyrimidine with morpholine (B109124) to create an intermediate for these inhibitors. chemicalbook.com

GPR119 Targeting Antidiabetic Clinical Candidates

G-protein-coupled receptor 119 (GPR119) has emerged as a significant target for the treatment of type 2 diabetes mellitus due to its role in stimulating glucose-dependent insulin (B600854) secretion and promoting the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). acs.orgacs.org The activation of GPR119 offers a dual mechanism of action, enhancing insulin release from pancreatic β-cells and increasing GLP-1 secretion from enteroendocrine cells in the gastrointestinal tract. acs.org This has spurred considerable interest in discovering small molecule GPR119 agonists.

In this context, this compound has been utilized as a key intermediate in the synthesis of potent GPR119 agonists. One notable example is the discovery of BMS-903452, a clinical candidate for diabetes. acs.orgacs.org The synthesis of this compound involved coupling this compound with a piperidine (B6355638) derivative to form a crucial part of the final molecule. acs.org The resulting compound, 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), demonstrated efficacy in both acute and chronic rodent models of diabetes. acs.org In human studies, it showed a dose-dependent increase in exposure and a trend towards increased total GLP-1 plasma levels. acs.org

The development of such GPR119 agonists highlights the utility of the this compound moiety in creating compounds with desirable pharmacological profiles for managing type 2 diabetes. acs.orgnih.govsemanticscholar.orgnih.gov

Table 1: GPR119 Agonist (BMS-903452) Details

| Compound Name | Chemical Formula | Key Intermediate | Therapeutic Target | Indication |

| BMS-903452 | C21H19Cl2FN4O4S | This compound | GPR119 | Type 2 Diabetes |

N-Benzoyl Urea Derivatives

Research has demonstrated the utility of this compound derivatives in the synthesis of N-benzoyl urea compounds with potential antitumor properties. vulcanchem.com The synthetic process often involves multiple steps where the pyrimidine ring acts as a central scaffold. For instance, Japanese researchers have utilized derivatives of this compound to create complex N-benzoyl urea structures that exhibit significant biological activity. vulcanchem.com The presence of the iodine atom on the pyrimidine ring is particularly advantageous as it allows for further functionalization through various coupling reactions, enabling the construction of diverse chemical libraries for screening.

Antimicrobial Agents (e.g., Antibacterial and Antifungal Analogs)

The 5-chloropyrimidine (B107214) core is a recognized pharmacophore in the development of antimicrobial agents. Derivatives synthesized from this compound have been evaluated for their activity against a range of pathogens.

In one study, 5-iodo-2-benzylthiopyrimidine was chlorinated to produce 4-chloro-5-iodo-2-benzylthiopyrimidine. nih.govresearchgate.net This intermediate was then reacted with various amines to generate a series of 4-amino-5-iodo-2-benzylthiopyrimidines and corresponding Schiff bases. nih.govresearchgate.net Several of these synthesized compounds exhibited notable antimicrobial activity. Specifically, compound 3f showed good antifungal activity against Aspergillus niger, while compounds 4a, 4c, 4d, 4g, and 4h displayed good antibacterial activity. researchgate.net These findings underscore the potential of using this compound as a starting material for the synthesis of new antibacterial and antifungal agents. nih.govresearchgate.net

Table 2: Antimicrobial Activity of 5-Iodopyrimidine (B189635) Analogs

| Compound | Antimicrobial Activity | Target Organism |

| 3f | Good antifungal | A. niger |

| 4a | Good antibacterial | - |

| 4c | Good antibacterial | - |

| 4d | Good antibacterial | - |

| 4g | Good antibacterial | - |

| 4h | Good antibacterial | - |

Structure-Activity Relationship (SAR) Studies in Ligand Design

The chemical versatility of this compound makes it a valuable tool in structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates. The distinct reactivity of the chlorine and iodine substituents allows for systematic modifications at different positions of the pyrimidine ring.

In the development of GPR119 agonists, for example, SAR studies were instrumental. acs.org The pyrimidine moiety was a key area of exploration. By synthesizing and testing a variety of analogs with different substituents on the pyrimidine ring, researchers were able to identify the optimal combination for potency and metabolic stability. acs.org For instance, the combination of a 4-trifluoromethylpyrimidine or a 4-chloropyrimidine (B154816) group with a 5-chloropyridone core resulted in compounds with excellent potency and improved metabolic stability in human liver microsomes. acs.org This systematic approach, enabled by the reactivity of intermediates like this compound, is fundamental to modern ligand design. acs.orgnih.govfishersci.at

Development of Targeted Therapies and Precision Medicines

The development of targeted therapies, which are designed to interfere with specific molecules involved in the growth, progression, and spread of diseases like cancer, relies on the creation of highly selective chemical probes and inhibitors. The 5-iodopyrimidine scaffold has been identified as a critical component in the design of probes for Macrophage Migration Inhibitory Factor (MIF) and its homolog MIF-2 (DDT), proteins implicated in cancer and inflammatory diseases. rug.nl

Researchers have developed 4-iodopyrimidine-based probes that can selectively label MIF and MIF-2, allowing for their detection and the study of their biological functions. rug.nl Structure-activity relationship studies revealed that the iodo-substituted pyrimidine is crucial for binding to these proteins. rug.nl This has enabled the design of fluorescently labeled probes for in-situ imaging, facilitating the monitoring of protein translocation within cells. rug.nl Such tools are invaluable for understanding disease mechanisms at a molecular level and for the development of precision medicines that target specific pathological pathways. The ability to functionalize the this compound core is central to creating these sophisticated molecular tools.

Applications in Agrochemical and Materials Science

Agrochemical Development and Crop Protection

In the agrochemical industry, there is a continuous demand for novel active ingredients to manage pests and diseases effectively. 5-Chloro-2-iodopyrimidine serves as a valuable starting material for the synthesis of such biologically active molecules. chemicalbook.com

While specific commercial pesticides or insecticides derived directly from this compound are not extensively detailed in publicly available research, the compound's structure is highly relevant to this field. The pyrimidine (B1678525) moiety is a key component in several classes of insecticides. The dual halogenation of this compound makes it an attractive precursor for developing new pesticide candidates through synthetic pathways that build upon its core structure.

The primary value of this compound lies in its capacity as a building block. Synthetic chemists can leverage the different reactivities of the iodine and chlorine atoms to introduce various functional groups in a controlled manner. For instance, the more labile iodine at the 2-position can be substituted via cross-coupling reactions, followed by modification at the less reactive chlorine-substituted 5-position. This stepwise functionalization is crucial for creating the complex molecules often required for potent and selective pesticidal activity.

The application of this compound as a chemical intermediate for the synthesis of herbicides is documented. chemicalbook.com The pyrimidine ring is a well-established toxophore in many commercial herbicides. By using this compound as a starting scaffold, researchers can synthesize a variety of derivatives for screening as potential herbicidal or fungicidal agents.

The synthesis of novel pyrimidine derivatives for potential use as herbicides has been a subject of extensive research. google.com The general strategy involves using a pyrimidine intermediate, such as this compound, and attaching different chemical moieties to fine-tune the biological activity and crop selectivity. The ability to perform sequential reactions on the molecule is key to building libraries of candidate compounds for high-throughput screening.

Table 1: Reactivity of Halogen Positions on this compound for Synthesis

| Position | Halogen | Typical Reaction Type | Relative Reactivity | Synthetic Application |

|---|---|---|---|---|

| 2 | Iodine | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | High | Primary site for introducing molecular complexity. |

Materials Science Research

In materials science, the focus is on creating novel substances with specific, enhanced properties. The incorporation of heterocyclic rings like pyrimidine into polymers and other materials can influence their electronic, thermal, and physical characteristics. Iodopyrimidines, as a class, are considered significant for applications in materials science. lookchem.com

This compound can function as a monomer or a precursor to a monomer in the synthesis of novel polymers and coatings. Through metal-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation, the pyrimidine unit can be incorporated into a long polymer chain. While patents for polymer synthesis often reference its isomer, 2-chloro-5-iodopyrimidine (B183918) google.com, the same synthetic principles apply.

The inclusion of the electron-deficient pyrimidine ring into a polymer backbone is a strategy used to modify the material's properties, such as thermal stability, conductivity, and chemical resistance, making it suitable for specialized coatings or advanced polymer applications. bldpharm.com

The development of specialized materials often requires the precise assembly of complex molecular structures. The differential reactivity of the C-I and C-Cl bonds in this compound provides a powerful tool for synthetic chemists to build such structures with a high degree of control. This site-selectivity allows for the creation of unique molecules that can be used as ligands for metal-organic frameworks (MOFs), components of liquid crystals, or other advanced materials where a specific three-dimensional structure dictates function.

Table 2: Research Findings on Reactivity for Materials Synthesis

| Research Area | Finding | Implication for Specialized Materials |

|---|---|---|

| Selective Cross-Coupling | The C-I bond at the 2-position of halopyrimidines reacts selectively over other halogen sites in palladium-catalyzed reactions. | Enables the controlled, stepwise synthesis of highly functionalized pyrimidine-based materials. |

The pyrimidine ring is electron-deficient, a characteristic that is of significant interest in the field of optoelectronics. Materials containing electron-deficient units are often investigated for use as electron-transporting layers in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net Research into the photophysical properties of molecules containing pyrimidine has shown that their absorption and emission characteristics can be tuned by adding different substituent groups. researchgate.net

While specific studies focusing on the optoelectronic properties of materials derived directly from this compound are not widely reported, research on analogous systems provides a strong rationale for its potential in this area. Synthesizing conjugated oligomers or polymers incorporating the this compound unit is a plausible strategy for developing novel materials with tailored optoelectronic properties for various device applications. researchgate.netacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the 5-Chloro-2-iodopyrimidine molecule.

FTIR Spectroscopy:

The FTIR spectrum of this compound, typically recorded using an Attenuated Total Reflectance (ATR) technique, reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. nih.gov The aromatic C-H stretching vibrations are expected in the region of 3204-3283 cm⁻¹. pastic.gov.pk The spectrum would also feature bands corresponding to C-N stretching within the pyrimidine (B1678525) ring, generally observed between 1350-1450 cm⁻¹. pastic.gov.pk The presence of the C-Cl and C-I bonds will also give rise to characteristic vibrations, though these may be in the lower frequency region of the spectrum. For instance, in 2-chloro- and 2-bromopyrimidines, the C-X (where X is a halogen) stretching vibration is known to mix with ring vibrations. oup.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The assignment of normal vibrations for similar 5-halopyrimidines has been achieved through the analysis of polarized Raman and infrared spectra, in conjunction with normal coordinate calculations. oup.com This detailed analysis helps to understand the substitutional effects on the vibrational frequencies and modes. oup.com

A comparative analysis of the vibrational spectra of 5-halopyrimidines and related compounds, such as 2-halopyrimidines, highlights the influence of the substituent's position on the vibrational modes. oup.comoup.com For example, the study of 2-chloro- and 2-bromopyrimidines showed that the C-X stretching vibration mixes significantly with the ν6a ring vibration. oup.com

Table 1: Key Vibrational Spectroscopy Data for this compound and Related Compounds

| Technique | Sample | Instrument | Key Findings/Observations | Reference |

|---|---|---|---|---|

| FTIR (ATR) | This compound | Bruker Tensor 27 FT-IR | Provides characteristic absorption bands for functional groups. | nih.gov |

| FT-Raman | This compound | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Complements FTIR data for vibrational mode analysis. | nih.gov |

| FTIR & Raman | 5-Chloropyrimidine (B107214) | Not Specified | Assignment of normal vibrations through vibrational analyses and normal coordinate calculation. | oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the two protons on the pyrimidine ring. The chemical shifts (δ) of these protons are influenced by the electronegativity and positions of the chloro and iodo substituents. In related pyrimidine derivatives, the protons on the aromatic ring typically appear as singlets or multiplets in the aromatic region of the spectrum. For instance, in the synthesis of a derivative, the ¹H NMR spectra were obtained on a 400 MHz spectrometer, with chemical shifts reported in ppm from tetramethylsilane. acs.orglookchem.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the this compound ring will produce a distinct signal. The chemical shifts of these carbon atoms are significantly affected by the attached halogen atoms. For example, in a related compound, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, the ¹³C NMR spectrum showed distinct peaks for each carbon atom in the pyrimidine ring and the substituent. nih.gov

Mass Spectrometry for Molecular and Fragment Identification

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight, which is 240.43 g/mol. nih.govsigmaaldrich.com The presence of chlorine and iodine isotopes will result in a characteristic isotopic pattern for the molecular ion peak.

Fragmentation Pattern:

Upon ionization, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The analysis of these fragment ions provides valuable clues about the molecule's structure. Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atom or other small neutral molecules. libretexts.orgresearchgate.net The fragmentation of pyrimidine derivatives often involves the cleavage of the pyrimidine ring itself. researchgate.net The most abundant fragment ion in the spectrum is referred to as the base peak. libretexts.org

While a detailed fragmentation pattern for this compound is not explicitly described, general principles of mass spectrometry suggest that fragments corresponding to the loss of iodine, chlorine, or both, would be observed. libretexts.orguab.edu

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 240.43 g/mol | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 239.89512 Da | nih.gov |

| Molecular Formula | C₄H₂ClIN₂ | nih.govsigmaaldrich.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of halogenated pyrimidines is characterized by absorption bands corresponding to π-π* and n-π* transitions. researchgate.net The position and intensity of these bands are influenced by the nature and position of the halogen substituents. For instance, studies on 2-chloropyrimidine (B141910) have reported its absorption spectrum in the vacuum ultraviolet (VUV) range, with distinct bands observed between 3.7 and 10.8 eV. researchgate.net The introduction of a halogen atom can cause a shift in the absorption bands; for example, a slight red shift was observed in the UV spectra of N-phenylated 5-halopyrimidine-2,4-diones upon the introduction of a phenyl ring. pastic.gov.pk

While specific UV-Vis data for this compound is not detailed in the provided results, the general trends observed for halopyrimidines suggest that its spectrum would exhibit characteristic absorptions related to its electronic structure, which are sensitive to the chloro and iodo substituents. pastic.gov.pkresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

In the synthesis of related compounds, HPLC is routinely used to determine the final purity of the product. acs.org For example, the purity of a series of di-substituted pyridinones was determined using a Shimadzu HPLC system with both C18 and phenyl columns, and UV detection at 220 and 254 nm. acs.orgacs.org A minimum purity of 95% was achieved for all final compounds in that study. acs.org Similarly, for other organic compounds, HPLC is used to confirm purity, often with a target of ≥98%. sigmaaldrich.com

These examples highlight the standard use of HPLC with UV detection for the quality control of synthetic compounds like this compound, ensuring that the material used in further applications meets the required purity standards.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not found in the search results, the crystal structures of related halopyrimidines have been determined. For example, the crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine revealed an almost planar geometry for the ethynylpyrimidine moiety and detailed the intermolecular hydrogen bonding network. nih.gov In another related compound, 5,5′-ethyne-1,2-diylbis(2-chloropyrimidine), the crystal structure showed π-stacking interactions between the pyrimidine rings. nih.gov The C-Cl bond lengths in related chloro-substituted pyrimidines are typically in the range of 1.70–1.76 Å. vulcanchem.com These studies on analogous compounds provide a strong indication of the expected structural features of this compound in the solid state.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for predicting the electronic structure and inherent reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and orbital energies.

For 5-Chloro-2-iodopyrimidine, DFT calculations would reveal key aspects of its electronic character. The presence of a chlorine atom at the 5-position and an iodine atom at the 2-position significantly influences the electron density of the pyrimidine (B1678525) ring. Both halogens are electronegative, withdrawing electron density from the ring, but they also possess lone pairs that can participate in resonance. The large and polarizable iodine atom, in particular, can have a pronounced effect on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. Calculations would likely show that the HOMO is distributed across the pyrimidine ring and the iodine atom, while the LUMO is centered on the electron-deficient ring. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, highlighting electron-rich (negative potential, typically around the nitrogen atoms) and electron-poor (positive potential) regions, which are susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Exemplary Predicted Electronic Properties of this compound from DFT Calculations

| Property | Exemplary Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Quantifies molecular polarity. |

Note: The data in this table is illustrative and represents typical values that might be obtained from such calculations.

Molecular Docking and Dynamics Simulations (in relation to biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, docking studies would be instrumental in identifying potential biological targets, such as protein kinases, where pyrimidine scaffolds are common.

In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. The algorithm would then explore various conformations and orientations of the ligand, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. The iodine atom on the pyrimidine ring is of particular interest as it can form halogen bonds—a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's amino acid residues. These interactions can significantly enhance binding affinity and selectivity.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions. An MD simulation would reveal whether the initial docking pose is stable or if the ligand shifts to a different, more favorable conformation within the binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

| Binding Affinity (Score) | -7.8 kcal/mol | Predicts a strong and favorable binding interaction. |

| Key Interactions | Halogen bond (Iodine), Hydrogen bond (N atoms) | Identifies the specific atomic interactions stabilizing the complex. |

| Interacting Residues | Asp145, Leu83, Val31 | Pinpoints the amino acids in the active site involved in binding. |

| RMSD during MD | 1.5 Å | Suggests the ligand remains stably bound in the pocket during simulation. |

Note: This data is hypothetical, serving to illustrate the typical output of docking and MD studies.

In Silico Prediction of Reactivity and Selectivity

In silico methods can predict the reactivity and selectivity of this compound in various chemical reactions, which is crucial for planning its use in synthesis. Reactivity indices derived from quantum chemical calculations, such as Fukui functions, can identify the most reactive sites in the molecule.

For this compound, these calculations would likely predict:

Nucleophilic Attack: The carbon atoms attached to the highly electronegative halogen atoms (C2 and C5) are electron-deficient and thus primary sites for nucleophilic attack. The C2 position, bonded to iodine, is particularly susceptible to substitution reactions like those seen in Suzuki or Sonogashira coupling, as iodide is an excellent leaving group.

Electrophilic Attack: The nitrogen atoms of the pyrimidine ring are the most electron-rich centers and would be the predicted sites for electrophilic attack (e.g., protonation).

Computational models can also predict the selectivity of reactions. For instance, in cross-coupling reactions, theoretical calculations can help determine whether a catalyst is more likely to react at the C-I bond or the C-Cl bond. Given the much lower bond strength of the C-I bond compared to the C-Cl bond, models would overwhelmingly predict that reactions will occur selectively at the 2-position.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models developed for this compound itself are reported, it could be included as part of a larger dataset of pyrimidine derivatives to build such a model.

To create a QSAR model, one would first calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., atomic charges). Then, a mathematical equation is derived that correlates these descriptors with the measured biological activity (e.g., IC50 values).

If this compound were part of a QSAR study for kinase inhibitors, for example, the model might reveal that:

A high value for the electrostatic potential on the nitrogen atoms is positively correlated with activity, indicating the importance of hydrogen bonding.

The presence of a large, polarizable atom like iodine at the 2-position contributes positively to the binding affinity, perhaps due to halogen bonding potential.

A specific range for lipophilicity is required for optimal cell permeability and target engagement.

Such a model would be valuable for predicting the potency of new, unsynthesized pyrimidine derivatives and for guiding the design of more effective analogs.

Environmental and Safety Aspects in Research Environments

Safe Handling and Storage Protocols in Laboratory Settings

Proper handling and storage of 5-Chloro-2-iodopyrimidine are paramount to ensure laboratory safety. This includes the use of appropriate personal protective equipment (PPE), engineering controls, and specific storage conditions to prevent accidental exposure and maintain the compound's stability.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential when working with this compound. The minimum requirements include:

Eye and Face Protection: Chemical safety goggles or glasses that meet established standards are mandatory to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.

Skin Protection: A standard laboratory coat must be worn to protect clothing and skin. Chemical-resistant gloves, such as nitrile gloves, are required. For prolonged contact or when handling larger quantities, double gloving or using gloves with a higher level of chemical resistance may be necessary.

Respiratory Protection: Work should be conducted in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Footwear: Closed-toe shoes are required in all laboratory settings where hazardous chemicals are handled.

Engineering Controls: To minimize the risk of inhalation exposure, all work with this compound should be performed in a certified chemical fume hood. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling Procedures: Researchers should avoid direct contact with the compound. Dust formation and inhalation should be minimized. After handling, it is crucial to wash hands and any exposed skin thoroughly. Contaminated clothing should be removed and laundered before reuse.

Storage Conditions: this compound is sensitive to light and should be stored in a dark place. The compound should be kept in a tightly closed container under an inert atmosphere. For long-term storage and to maintain its integrity, it is recommended to store it in a freezer at temperatures below -20°C.

| Control Measure | Specification |

| Eye Protection | Chemical safety goggles or glasses |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |

| Body Protection | Laboratory coat |

| Engineering Control | Chemical fume hood |

| Storage Temperature | Below -20°C (in freezer) |

| Storage Conditions | Tightly sealed, inert atmosphere, protected from light |

Hazardous Decomposition Products and Byproducts in Research

Under certain conditions, such as thermal decomposition, this compound can break down into hazardous substances. Understanding these potential byproducts is critical for anticipating risks, especially in the event of a fire or unintended heating.

The primary hazardous decomposition products of this compound include:

Carbon oxides: Carbon monoxide (CO) and carbon dioxide (CO2) are common products of organic compound combustion. Carbon monoxide is a toxic gas.

Nitrogen oxides (NOx): These can form during high-temperature decomposition and are respiratory irritants.

Hydrogen chloride (HCl): This is a corrosive gas that can cause severe respiratory damage.

Hydrogen iodide (HI): Similar to hydrogen chloride, this is a corrosive gas.

Incompatible materials that could potentially lead to hazardous reactions include strong oxidizing agents. Contact with such substances should be avoided.

Responsible Waste Management and Disposal in Academic Research

The disposal of this compound and its contaminated materials must be handled responsibly to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures in accordance with institutional and regulatory guidelines.

The primary and most effective method for the disposal of chlorinated organic waste is high-temperature incineration . google.comtandfonline.compops.intnih.govresearchgate.net This process is designed to completely destroy the organic molecule, converting it into less harmful substances. google.com

Key considerations for the incineration of halogenated waste include:

High Temperatures: Incineration should be carried out at sufficiently high temperatures (often above 900°C) to ensure the complete destruction of the compound and to prevent the formation of highly toxic byproducts such as dioxins and furans. researchgate.net

Scrubbing Systems: The incinerator must be equipped with a robust scrubbing system to neutralize and remove the acidic gases produced during combustion, namely hydrogen chloride and hydrogen iodide. google.comnih.gov This prevents their release into the atmosphere, where they can contribute to acid rain and pose a health hazard.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Strategies and Catalysts

Future synthetic endeavors will likely concentrate on the development of more efficient, selective, and sustainable methods for the preparation of 5-chloro-2-iodopyrimidine and its derivatives. A significant area of interest is the application of novel catalytic systems to streamline synthetic routes. For instance, the use of pincer complexes, such as those involving iridium and manganese, has shown promise in the regioselective synthesis of pyrimidines from alcohols and amidines. mdpi.com The exploration of such catalysts could lead to more direct and atom-economical methods for synthesizing functionalized pyrimidines.